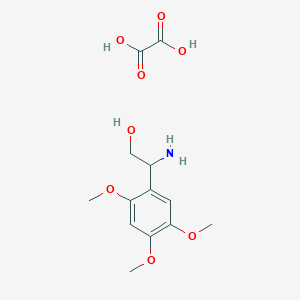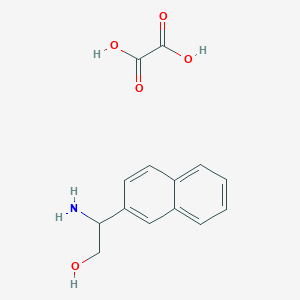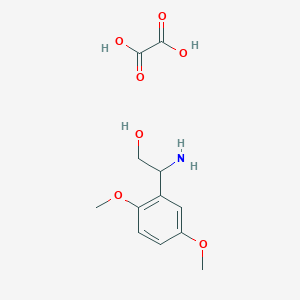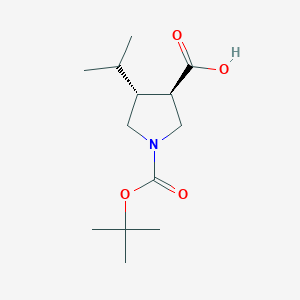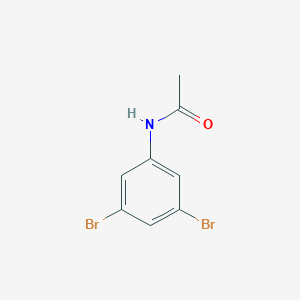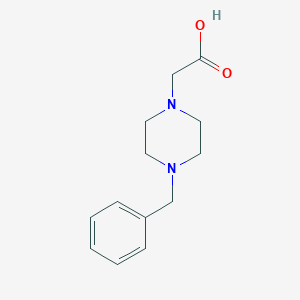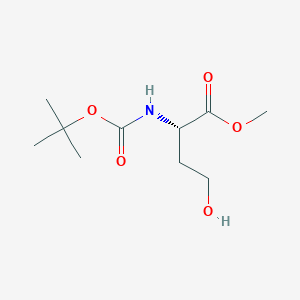
N-Boc-L-homosérine, ester méthylique
Vue d'ensemble
Description
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is a useful research compound. Its molecular formula is C10H19NO5 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protection N-Boc des amines
Le composé est utilisé dans la protection N-Boc des amines . Ce processus implique la protection du groupe amine, ce qui est crucial en raison de sa présence dans divers composés biologiquement actifs . Le groupe tert-butoxycarbonyle (Boc) est largement utilisé pour la protection de l'amine parmi divers groupes protecteurs . La protection N-Boc est obtenue avec un excellent rendement isolé en un temps de réaction court à température ambiante .
Blocs de construction en synthèse chimique
“N-Boc-L-homosérine, ester méthylique” est utilisé comme bloc de construction en synthèse chimique . Il est souvent utilisé dans la préparation d'autres molécules complexes en raison de sa structure et de ses propriétés spécifiques .
Préparation d'analogues de l'antigène Tn
Le composé est utilisé dans la préparation d'analogues de l'antigène Tn . Ces analogues sont importants dans l'étude de l'immunologie du cancer, car l'antigène Tn est un antigène glucidique associé aux tumeurs .
Préparation d'analogues de la p-nitroanilide de l'acide L-glutamique
“this compound” est utilisé dans la préparation d'analogues de la p-nitroanilide de l'acide L-glutamique . Ces analogues sont utiles dans l'étude de la cinétique enzymatique et des mécanismes
Safety and Hazards
Orientations Futures
The development of simple, effective, and environmentally compliant organic transformations are increasingly sought after as a means to drive sustainable processes . The use of ionic liquids in organic synthesis offers several advantages over traditional solvents including negligible vapor pressure (safety), recyclability (lowering cost), and modulation of properties (scope) .
Mécanisme D'action
Target of Action
It is often used as a reagent in biochemical studies to stimulate oxide exchange
Mode of Action
The compound is used for the N-Boc protection of amines . The tert-butoxycarbonyl (Boc) group is a widely useful functionality for the protection of amine among various protecting groups . The N-Boc protection is achieved in excellent isolated yield in a short reaction time at room temperature .
Biochemical Pathways
The compound plays a crucial role in the protection and deprotection of functional groups, which is a fundamental process in synthetic chemistry .
Pharmacokinetics
The compound is generally stable and relatively safe under normal use conditions .
Result of Action
The result of the action of N-BOC-L-HOMOSERINE METHYL ESTER is the protection of amines, which is crucial due to their presence in various biologically active compounds . The compound achieves selective N-Boc protection in excellent isolated yield .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-BOC-L-HOMOSERINE METHYL ESTER. For instance, the compound is generally stable and relatively safe under normal use conditions . It should be stored in a sealed, dry environment, preferably in a freezer, under -20°c .
Propriétés
IUPAC Name |
methyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNVPOPPBRMFNG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441781 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-L-homoserinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120042-11-7 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-L-homoserinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


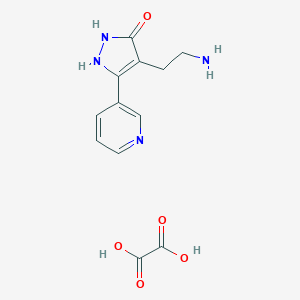
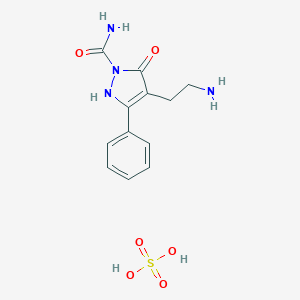
![5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111288.png)

